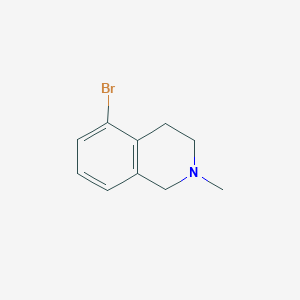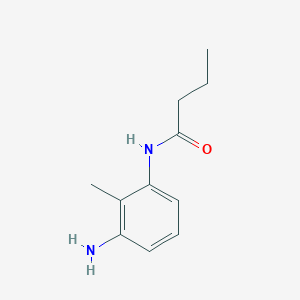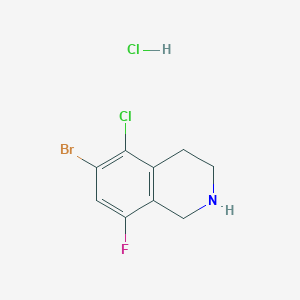![molecular formula C22H22N2O B2715646 (E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 865658-20-4](/img/structure/B2715646.png)
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one is an organic compound with a molecular formula of C18H21NO2. This compound is a member of the class of compounds known as propenones, and it is also a member of the class of compounds known as pyrroles. It is a colorless, volatile solid with a melting point of 134-135 °C. It is soluble in ethanol, methanol, and other organic solvents. It has a characteristic odor and is used as a flavoring agent and as a fragrance in perfumes and cosmetics.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
One study focused on the synthesis of novel pyrrole derivatives with potential antimicrobial properties. A series of compounds, including variants of the chemical structure , were synthesized and evaluated for their in vitro antimicrobial activities. The results indicated that these compounds possess significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The introduction of methoxy groups in the structure further increased the antimicrobial activity, presenting an interesting template for the synthesis of new antimicrobial agents (Hublikar et al., 2019).
Corrosion Inhibition
Another application involves the use of methyl-substituted phenyl-containing compounds as corrosion inhibitors. A study investigated the effectiveness of a similar compound as a corrosion inhibitor against steel corrosion in acidic solutions. It was found that the compound offers extra stability and higher inhibition efficiency, attributed to its ability to adsorb on the steel surface by both physical and chemical means, providing hydrophobicity against the corrosive environment (Kıcır et al., 2016).
Enantioselective Synthesis
Research into enantioselective synthesis is another area where related compounds are utilized. For instance, compounds with similar structural features have been used as substrates in the kinetic resolution of diesters, where certain modifications in the acyl chain length and branching have shown to significantly affect the enantioselectivity of the process, leading to the development of methodologies for producing chiral compounds (Sobolev et al., 2002).
Material Science
In material science, related compounds have been explored for their electropolymerization properties. Self-assembled monolayers of aromatic pyrrole derivatives, including structures similar to the one , have been investigated for improving the properties of copolymerized poly(pyrrole) layers. These studies have implications for the development of materials with enhanced electrical and surface characteristics (Schneider et al., 2017).
Photophysical Studies
The compound and its derivatives are also subjects of photophysical studies. For example, research into the fluorescence enhancement of related compounds has shed light on the "amino conjugation effect," where the introduction of N-phenyl substituents leads to more planar geometries, red shifts in absorption and fluorescence spectra, and higher fluorescence quantum yields. These findings are valuable for the design of new fluorescent materials (Yang et al., 2002).
Propiedades
IUPAC Name |
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-4-10-20(11-5-16)23-15-14-22(25)19-8-12-21(13-9-19)24-17(2)6-7-18(24)3/h4-15,23H,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCCNRYPMGGSX-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2715566.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)






![1-(4-chlorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2715581.png)

![2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide](/img/structure/B2715583.png)

